molecular formula C7H4F2N2 B1446237 6-Amino-2,3-difluorobenzonitrile CAS No. 1805635-10-2

6-Amino-2,3-difluorobenzonitrile

Cat. No.: B1446237
CAS No.: 1805635-10-2
M. Wt: 154.12 g/mol
InChI Key: JUQWDMPPFGZLIY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Nitriles in Contemporary Organic Chemistry

Fluorinated aromatic nitriles are a class of organic compounds that have garnered considerable attention in various scientific fields. numberanalytics.com The inclusion of fluorine atoms into an aromatic ring dramatically alters the molecule's electronic and steric characteristics, which in turn influences its reactivity, stability, and physical properties. numberanalytics.com Fluorine, being the most electronegative element, withdraws electron density from the aromatic system, which can decrease the ring's reactivity toward electrophilic substitution. numberanalytics.com This modification is particularly useful in the synthesis of pharmaceuticals and agrochemicals, where fluorinated aromatics often serve as key intermediates. numberanalytics.com The unique properties of fluorine can lead to improved metabolic stability and enhanced membrane permeation of drug molecules. acs.org

The nitrile group (–C≡N) is a versatile functional group in organic synthesis. numberanalytics.com It is highly polar and electron-withdrawing, which affects the reactivity of the aromatic ring. fiveable.me The combination of fluorine atoms and a nitrile group on an aromatic ring creates a molecule with a unique electronic profile, making fluorinated aromatic nitriles valuable building blocks in the development of new materials and biologically active compounds. numberanalytics.comacs.org

Overview of Benzonitrile (B105546) Derivatives in Synthetic Strategies and Functional Materials Development

Benzonitrile derivatives, characterized by a nitrile group attached to a benzene (B151609) ring, are pivotal intermediates in organic synthesis. numberanalytics.com They are precursors to a wide array of functional groups, including amines and carboxylic acids. numberanalytics.com The versatility of the nitrile group allows for its participation in various chemical transformations, such as cycloaddition reactions to form heterocyclic compounds. numberanalytics.comnih.gov

In the realm of materials science, benzonitrile derivatives are utilized in the creation of advanced materials like polymers, dyes, and pigments. numberanalytics.com For instance, certain benzonitrile compounds with specific substituents have been shown to exhibit dual emission and thermally activated delayed fluorescence (TADF) properties, which are desirable for applications in organic light-emitting diodes (OLEDs). acs.org The ability to tune the photophysical and electrochemical properties of these derivatives by modifying the substituents on the benzonitrile core highlights their importance in the development of functional materials. acs.org Furthermore, supramolecular macrocycles have been designed to specifically recognize and bind with benzonitrile derivatives, a principle that has been extended to the recognition of drug molecules containing the benzonitrile fragment, such as the FDA-approved drugs crisaborole (B606811) and alectinib. nih.gov

Unique Structural Features and Electronic Influences of 6-Amino-2,3-difluorobenzonitrile in Aromatic Systems

The structure of this compound is characterized by an aminophenyl ring substituted with two adjacent fluorine atoms and a nitrile group. This specific arrangement of substituents gives rise to distinct electronic effects. The two fluorine atoms at the 2- and 3-positions, along with the nitrile group at the 1-position, are electron-withdrawing groups. Conversely, the amino group at the 6-position is an electron-donating group.

The interplay of these electron-donating and -withdrawing groups on the aromatic ring creates a complex electronic environment. The strong electron-withdrawing nature of fluorine can influence the acidity of the amino group and the reactivity of the aromatic ring towards nucleophilic and electrophilic substitution reactions. The substitution pattern can also impact the molecule's crystal packing and intermolecular interactions. figshare.comresearchgate.net

Historical Context of Aminodifluorobenzonitriles in Academic Research and Discovery

The study of aminodifluorobenzonitriles is part of the broader history of research into fluorinated aromatic compounds. The synthesis of related structures, such as 2,3-difluoro-6-nitrobenzonitrile, has been documented in patent literature as an intermediate in the preparation of other valuable compounds like 2,3,6-trifluorobenzoic acid. google.com The conversion of a nitro group to an amino group is a standard synthetic transformation, suggesting a potential pathway to aminodifluorobenzonitriles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-2,3-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2/c8-5-1-2-6(11)4(3-10)7(5)9/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWDMPPFGZLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)C#N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Amino 2,3 Difluorobenzonitrile

Direct Synthetic Routes to 6-Amino-2,3-difluorobenzonitrile

Direct synthetic routes to this compound are not extensively documented in publicly accessible scientific literature. However, the patent landscape for related compounds provides valuable insights into plausible manufacturing processes.

Analysis of Patent Literature on Preparation Methods for this compound

A direct patented synthesis for this compound is not readily found. However, a key intermediate, 2,3-difluoro-6-nitrobenzonitrile , is described in patent literature, providing a viable pathway. This patented process involves the reaction of 2,3,4-trifluoronitrobenzene with a cyanide source. The nitro group in 2,3-difluoro-6-nitrobenzonitrile can then be reduced to an amino group through standard chemical procedures, such as catalytic hydrogenation, to yield the target compound, this compound.

The process for preparing the nitro precursor is outlined as follows:

PrecursorReagentProductKey Process
2,3,4-TrifluoronitrobenzeneCyanide2,3-Difluoro-6-nitrobenzonitrileFluorine/cyanide exchange

Precursor-Based Synthetic Strategies and Analogous Reaction Pathways

Given the limited direct synthetic information, precursor-based strategies and analogous reaction pathways offer reliable methods for the synthesis of this compound. These approaches focus on either the introduction of the amino group onto a difluorobenzonitrile precursor or the formation of the nitrile functionality on a difluoroaniline backbone.

Nucleophilic Aromatic Substitution Approaches Utilizing Activated Difluorobenzonitrile Precursors

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for the functionalization of electron-deficient aromatic rings, such as those found in difluorobenzonitriles. The strong electron-withdrawing nature of the nitrile group and the fluorine atoms activates the aromatic ring towards attack by nucleophiles.

The direct displacement of a fluorine atom with an amino group (amination) is a well-documented transformation for polyfluoroaromatic compounds. For instance, the synthesis of aminofluorobenzonitriles has been achieved by reacting a more highly fluorinated benzonitrile (B105546) with ammonia (B1221849). These reactions serve as excellent models for the synthesis of this compound from a suitable trifluorobenzonitrile precursor.

Starting MaterialReagentProductReaction Conditions
2,6-DifluorobenzonitrileAmmonia (in ethanol)2-Amino-6-fluorobenzonitrileSealed vessel, 140°C
2,4,6-TrifluorobenzonitrileAmmonia2-Amino-4,6-difluorobenzonitrileNot specified

A critical aspect of designing a synthesis for this compound via nucleophilic aromatic substitution is controlling the regioselectivity of the amination reaction on a polyfluorinated precursor, such as 2,3,6-trifluorobenzonitrile. The position of nucleophilic attack is governed by the electronic effects of the substituents on the aromatic ring.

The nitrile group is a strong electron-withdrawing group, and it deactivates the entire aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution. This activation is most pronounced at the ortho and para positions relative to the nitrile group. In a hypothetical precursor like 2,3,6-trifluorobenzonitrile, the fluorine atoms at positions 2 and 6 are ortho to the nitrile group and are therefore activated towards displacement. The fluorine at position 3 is meta to the nitrile group and is less activated.

The stability of the intermediate Meisenheimer complex, a negatively charged species formed during the SNAr reaction, is a key factor in determining the regioselectivity. The negative charge in this intermediate is stabilized by the electron-withdrawing nitrile group. For substitution at the 6-position, the negative charge can be delocalized onto the nitrile group, leading to a more stable intermediate compared to substitution at other positions. This suggests that the fluorine at the 6-position would be preferentially displaced by an incoming amino group.

Strategies for the Introduction of the Nitrile Functionality

An alternative synthetic approach involves the introduction of the nitrile group onto a pre-existing difluoroaniline derivative. Several classical and modern organic reactions are available for this transformation.

One of the most established methods for converting an aromatic amine to a nitrile is the Sandmeyer reaction . This two-step process first involves the conversion of the primary aromatic amine to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with a copper(I) cyanide salt, which displaces the diazonium group with a nitrile group.

Another powerful method for the synthesis of aryl nitriles is the cyanation of aryl halides . This approach typically involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., a bromodifluoroaniline derivative) with a cyanide source. A variety of cyanide reagents can be employed, including potassium ferrocyanide (K₄[Fe(CN)₆]), which is noted for being non-toxic.

These strategies provide versatile and reliable pathways for the synthesis of this compound and its derivatives, leveraging fundamental principles of organic synthesis.

Exploration of Convergent and Divergent Synthetic Pathways to Fluorinated Aminobenzonitriles

The synthesis of this compound and related compounds can be approached using either convergent or divergent strategies, which offer different advantages in terms of efficiency and library generation.

Divergent Synthesis : A divergent strategy begins with a common, complex intermediate that is then elaborated into a variety of structurally related final products. acs.org For example, a key intermediate like 2,3,6-trifluorobenzonitrile could be synthesized and then treated with a range of different nucleophiles. Reaction with ammonia would produce this compound, while reactions with other nucleophiles (e.g., methoxide, thiols) would generate a library of substituted 2,3-difluorobenzonitriles for structure-activity relationship (SAR) studies. This approach is highly efficient for exploring chemical space around a core scaffold.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous materials, and improving energy efficiency.

Key areas for sustainable improvement include:

Catalytic Methods : Utilizing catalytic hydrogenation for the reduction of the nitro precursor is inherently greener than using stoichiometric metal reductants (like Fe/HCl or SnCl₂), which generate large amounts of metal waste. acsgcipr.org The use of earth-abundant metal catalysts, such as those based on iron or nickel, further enhances the sustainability profile compared to precious metal catalysts like palladium or platinum. nih.govresearchgate.net

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct amination via SNAr, for example, can have a higher atom economy than a multi-step sequence involving nitration and subsequent reduction.

Safer Solvents and Reagents : Efforts are made to replace hazardous solvents with greener alternatives. For the reduction of nitroarenes, using transfer hydrogenation with formic acid as the hydrogen source can be an alternative to handling flammable hydrogen gas. nih.gov

Energy Efficiency : Optimizing reactions to proceed at lower temperatures and pressures reduces energy consumption. This can be achieved through the development of more active catalysts or the use of alternative energy sources like microwave irradiation.

Optimization of Reaction Conditions and Yields in Academic Synthetic Protocols

The optimization of synthetic protocols is crucial for maximizing product yield, minimizing impurities, and ensuring reproducibility. For the key transformations in the synthesis of this compound, several parameters are typically investigated in an academic research setting.

Table 2: Key Parameters for Optimization in SNAr Amination and Nitro Reduction

Reaction Type Parameter Influence on Reaction Typical Optimization Strategy
SNAr Amination Solvent Affects nucleophile solubility, reaction rate, and selectivity. Polar aprotic solvents (DMSO, DMF) are common. Screen a range of solvents with varying polarity and boiling points.
Base Can deprotonate the aminating agent or trap the HF byproduct. Test various organic (e.g., triethylamine) and inorganic (e.g., K₂CO₃) bases to find optimal conversion and minimize side reactions.
Temperature Higher temperatures increase reaction rates but can lead to side products or decomposition. Perform the reaction at different temperatures (e.g., from room temperature to reflux) to balance rate and selectivity.
Nucleophile Conc. An excess of the aminating agent (e.g., aqueous ammonia) can drive the reaction to completion. Vary the molar equivalents of the nucleophile to find the minimum amount needed for high conversion.
Nitro Reduction Catalyst Loading Affects reaction rate and cost. Reduce catalyst loading (e.g., mol%) systematically until the reaction rate becomes impractically slow.
Hydrogen Pressure Higher pressure increases the concentration of dissolved hydrogen, accelerating the reaction rate. Optimize for the lowest effective pressure to ensure safety and minimize equipment requirements.

Systematic studies, often employing Design of Experiments (DoE) methodologies, allow researchers to efficiently map the reaction landscape and identify the optimal conditions for the synthesis of this compound, leading to higher yields and purities.

Chemical Reactivity and Transformation Studies of 6 Amino 2,3 Difluorobenzonitrile

Electrophilic Aromatic Substitution Reactions of the Difluorobenzonitrile Core

The benzene (B151609) ring of 6-Amino-2,3-difluorobenzonitrile is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing groups. The reactivity and orientation of incoming electrophiles are governed by a combination of inductive and resonance effects of the amino, fluoro, and nitrile substituents. wikipedia.orglibretexts.org

Amino Group (-NH₂): This is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.orgyoutube.com

Fluoro Groups (-F): Halogens are generally deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho, para-directors because of a competing electron-donating resonance effect. wikipedia.orglibretexts.orgcsbsju.edu

Nitrile Group (-CN): This is a strongly deactivating group and a meta-director due to both its inductive electron withdrawal and resonance effects. unizin.org

In this compound, the powerful activating and ortho, para-directing influence of the amino group at position 6 is expected to dominate. The ortho positions are C1 and C5, and the para position is C3. Given that positions 1 and 3 are already substituted, the primary site for electrophilic attack is the C5 position. The directing effects of the other substituents are also a factor. The fluorine at C2 directs ortho and para (to C1 and C3, both blocked), while the fluorine at C3 directs to C2 (blocked) and C4. The deactivating nitrile group directs incoming electrophiles to the C5 position (meta to the nitrile). Therefore, the cumulative effect strongly favors substitution at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction Type Reagent Example Predicted Major Product
Nitration HNO₃ / H₂SO₄ 6-Amino-2,3-difluoro-5-nitrobenzonitrile
Halogenation Br₂ / FeBr₃ 5-Bromo-6-amino-2,3-difluorobenzonitrile
Sulfonation Fuming H₂SO₄ 4-Amino-5,6-difluoro-2-sulfobenzonitrile
Friedel-Crafts Acylation CH₃COCl / AlCl₃ 5-Acetyl-6-amino-2,3-difluorobenzonitrile

Nucleophilic Reactivity at the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles, leading to a variety of important chemical transformations.

Hydrolysis and Amidation Pathways of Benzonitrile (B105546) Derivatives

The nitrile group can be converted into a carboxylic acid or an amide through hydrolysis. numberanalytics.com This reaction typically proceeds under acidic or basic conditions. wikipedia.orgtardigrade.indoubtnut.com The process involves the nucleophilic attack of water or hydroxide (B78521) on the electrophilic carbon of the nitrile, forming an intermediate that tautomerizes to an amide. numberanalytics.com Under more vigorous conditions, the amide can undergo further hydrolysis to yield the corresponding carboxylic acid. oup.com For instance, substituted benzonitriles have been shown to hydrolyze to their respective benzoic acids, often via a benzamide (B126) intermediate. oup.com

Table 2: Potential Hydrolysis Products of this compound

Reaction Condition Product Resulting Functional Group
Mild Acid/Base 6-Amino-2,3-difluorobenzamide (B8439224) Amide (-CONH₂)
Strong Acid/Base, Heat 6-Amino-2,3-difluorobenzoic acid Carboxylic Acid (-COOH)

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions to form heterocyclic compounds. A prominent example is the [3+2] cycloaddition with azides to synthesize tetrazoles. numberanalytics.comnih.gov This reaction is a highly effective method for creating 5-substituted 1H-tetrazoles from a wide range of organic nitriles and an azide (B81097) source, such as sodium azide. tandfonline.comorganic-chemistry.org The reaction can be catalyzed by various agents, including amine salts or Lewis acids, which activate the nitrile group towards nucleophilic attack by the azide ion. tandfonline.comacs.org This transformation is valuable for the synthesis of tetrazole-containing compounds, which are significant in medicinal chemistry.

Reactivity Profiles of the Primary Amino Group

The primary amino group is a key site for functionalization, enabling the introduction of a wide variety of substituents through several established reaction types.

Acylation, Alkylation, and Arylation Reactions for Functionalization

The lone pair of electrons on the nitrogen atom of the primary amino group makes it nucleophilic and thus reactive towards electrophiles.

Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides in the presence of a base to form amides. This reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules. google.com

Alkylation: Direct alkylation of aromatic amines with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products because the resulting secondary amine is often more nucleophilic than the starting primary amine. youtube.com However, selective mono-N-alkylation can be achieved using specific reagents and conditions, such as employing alcohols as alkylating agents with suitable catalysts or using protecting group strategies. nih.govorganic-chemistry.orgrsc.org

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, which typically employs a palladium or copper catalyst.

Diazotization and Subsequent Transformations for Aryl Moiety Modifications

The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. acs.orgicrc.ac.irresearchgate.net This process is known as diazotization. Aryl diazonium salts are highly versatile synthetic intermediates because the dinitrogen group is an excellent leaving group (N₂ gas), which can be displaced by a wide range of nucleophiles. libretexts.org

This allows for the introduction of various substituents onto the aromatic ring in what are known as Sandmeyer or related reactions. wikipedia.orgorganic-chemistry.orgnih.govmasterorganicchemistry.com These transformations are particularly useful for synthesizing substitution patterns that are not directly achievable through electrophilic aromatic substitution. organic-chemistry.org The presence of electron-withdrawing groups on the aniline (B41778) can affect the diazotization process, sometimes requiring modified conditions. rsc.orggoogle.com

Table 3: Potential Transformations via Diazotization of this compound

Reagent(s) Reaction Name Resulting Product
CuCl Sandmeyer 6-Chloro-2,3-difluorobenzonitrile
CuBr Sandmeyer 6-Bromo-2,3-difluorobenzonitrile
CuCN Sandmeyer 2,3-Difluoro-1,6-dicyanobenzene
KI 2,3-Difluoro-6-iodobenzonitrile
HBF₄, heat Balz-Schiemann 2,3,6-Trifluorobenzonitrile
H₂O, H₂SO₄, heat 2,3-Difluoro-6-hydroxybenzonitrile
H₃PO₂ 2,3-Difluorobenzonitrile (B1214704)

Metal-Catalyzed Coupling Reactions of the Difluorobenzonitrile System

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the halogenated and amino-substituted benzonitrile framework of this compound provides multiple sites for such transformations.

While specific examples of cross-coupling reactions involving this compound are not extensively documented in the literature, the principles of established methodologies like Suzuki-Miyaura, Heck, and Sonogashira couplings can be applied to predict its reactivity. The presence of C-F bonds suggests that specialized catalytic systems, often requiring nickel or palladium with specific ligands, would be necessary to achieve C-F bond activation for cross-coupling.

In analogous systems, the regioselectivity of cross-coupling on polyhalogenated aromatics is often directed by the electronic and steric environment of the carbon-halogen bonds. For instance, in highly fluorinated nitrobenzene (B124822) systems, palladium-catalyzed Sonogashira coupling occurs preferentially at the C-F bond ortho to the activating nitro group. worktribe.com In the case of this compound, the amino group would be expected to activate the ortho and para positions. However, the fluorine atoms themselves are potential coupling sites. The relative reactivity of the C-F bonds at the 2- and 3-positions would be influenced by the adjacent amino and nitrile groups.

Research on the nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids demonstrates that C-F bond activation can be achieved under relatively mild conditions. beilstein-journals.org This suggests that similar nickel-based catalytic systems could be effective for the arylation of this compound.

Table 1: Potential Cross-Coupling Reactions of this compound

Coupling ReactionPotential Coupling PartnerCatalyst System (Hypothetical)Expected Product
Suzuki-MiyauraArylboronic acidPd or Ni catalyst with phosphine (B1218219) ligandsArylated aminodifluorobenzonitrile
HeckAlkenePd catalyst with phosphine ligandsAlkenylated aminodifluorobenzonitrile
SonogashiraTerminal alkynePd/Cu catalyst systemAlkynylated aminodifluorobenzonitrile

This table presents hypothetical reactions based on established cross-coupling methodologies, as specific literature for this compound is not available.

The activation of the typically inert carbon-cyano (C-CN) bond is a challenging yet increasingly studied area of organometallic chemistry. Research on various fluorinated benzonitriles using nickel(0) complexes has provided significant insights into this transformation. utrgv.eduutrgv.eduacs.org These studies reveal that the presence and position of fluorine substituents on the benzonitrile ring have a profound effect on the thermodynamics of C-CN bond activation.

Specifically, the stability of the resulting nickel-cyanide insertion product is significantly enhanced by the presence of ortho-fluoro substituents. utrgv.edu This "ortho-fluoro effect" is attributed to the electron-withdrawing nature of the fluorine atoms, which stabilizes the resulting metal-aryl bond. utrgv.edu

For this compound, the fluorine atom at the 2-position is ortho to the cyano group. Based on the trends observed in related systems, this would suggest that the C-CN bond in this molecule is a viable target for activation by a suitable low-valent metal complex, such as those of nickel. The reaction would likely proceed through an initial η²-coordination of the nitrile to the metal center, followed by oxidative addition into the C-CN bond.

Table 2: Calculated Thermodynamic Data for C-CN Bond Activation of Fluorinated Benzonitriles by [Ni(dmpe)]

SubstrateΔG° (kcal/mol) in THF
2-Fluorobenzonitrile-6.6
3-Fluorobenzonitrile-1.8
4-Fluorobenzonitrile0.1
2,6-Difluorobenzonitrile-13.2
3,5-Difluorobenzonitrile-3.6

Data extracted from studies on analogous fluorinated benzonitriles and presented to infer the potential reactivity of this compound. utrgv.edu The data indicates a strong thermodynamic driving force for C-CN activation with ortho-fluorine substitution.

Transformations Involving the Fluorine Substituents on the Aromatic Ring

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective transformation a significant challenge. However, advancements in catalysis have enabled the activation of C-F bonds for various transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. worktribe.comrsc.org

In polyfluoroarenes, the regioselectivity of C-F bond functionalization is often dictated by the electronic properties of the other substituents on the ring. worktribe.com For this compound, the electron-donating amino group at the 6-position and the electron-withdrawing nitrile group at the 1-position would exert opposing electronic effects on the fluorine atoms at the 2- and 3-positions. The fluorine at the 2-position, being ortho to the nitrile and meta to the amino group, would be more activated towards nucleophilic attack compared to the fluorine at the 3-position.

Catalytic systems, particularly those based on nickel and palladium, have been developed for the cross-coupling of fluoroarenes. beilstein-journals.orgrsc.org These reactions often require specialized ligands and conditions to overcome the high bond energy of the C-F bond. It is conceivable that under appropriate conditions, one or both of the fluorine atoms in this compound could be replaced by other functional groups via such catalytic methods.

Studies on Ring-Opening and Rearrangement Processes of the Benzonitrile Framework

While ring-opening of the stable benzene ring in this compound is not a common transformation under typical laboratory conditions, rearrangement reactions involving the substituents are more plausible. For instance, the nitrile group can undergo transformations that lead to different heterocyclic systems. The addition of organometallic reagents to 2-aminobenzonitriles has been shown to lead to the formation of various nitrogen-containing heterocycles after quenching with an electrophile. rsc.org

Although this specific study was on a different isomer, it highlights a potential reaction pathway for this compound. The initial addition of a nucleophile to the nitrile carbon could be followed by intramolecular cyclization involving the amino group, potentially leading to quinazoline (B50416) or other heterocyclic structures, depending on the reaction conditions and the nature of the nucleophile.

Rearrangement reactions such as the Beckmann rearrangement are typically associated with oximes derived from ketones or aldehydes and lead to amides or nitriles, respectively. masterorganicchemistry.com While not directly applicable to the benzonitrile itself, derivatives of this compound could potentially undergo such rearrangements. For example, if the nitrile group were to be hydrolyzed to a carboxylic acid and then converted to a ketone, subsequent formation of an oxime and treatment with acid could initiate a rearrangement process.

Computational and Spectroscopic Characterization Research on 6 Amino 2,3 Difluorobenzonitrile

Advanced Spectroscopic Investigations for Molecular Characterization

A variety of spectroscopic techniques are employed to elucidate the intricate structural and electronic features of 6-Amino-2,3-difluorobenzonitrile. These methods provide a comprehensive understanding of the molecule's connectivity, functional groups, and electronic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a complete picture of its molecular framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic region would likely display a complex splitting pattern due to spin-spin coupling between the two aromatic protons and with the adjacent fluorine atoms. The protons of the amino group would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of these carbons are influenced by the attached substituents. The carbon atom of the nitrile group (C≡N) is expected to appear in the characteristic downfield region for nitriles. The carbons bonded to the fluorine atoms will show coupling (¹JCF), and longer-range couplings (²JCF, ³JCF) may also be observed for other carbons in the ring.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound would exhibit two distinct signals in the ¹⁹F NMR spectrum, one for each fluorine atom, due to their different chemical environments. The coupling between the two fluorine atoms (³JFF) and coupling to adjacent protons (³JHF) would provide valuable information for assigning the signals to the specific fluorine atoms at the C2 and C3 positions.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the vibrational modes of a molecule. libretexts.org For this compound, these techniques would reveal characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum is expected to show prominent absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine would appear in the region of 3300-3500 cm⁻¹. The C≡N stretching vibration of the nitrile group is a sharp and intense band typically found around 2220-2260 cm⁻¹. The C-F stretching vibrations would give rise to strong absorptions in the 1000-1400 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations are often more prominent in Raman spectra. The symmetric vibrations of the molecule will be particularly Raman active.

Detailed vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), allows for the assignment of each observed band to a specific normal mode of vibration. wikipedia.orgnih.gov While specific experimental spectra for this compound are not widely published, analysis of related aminobenzonitriles and difluorobenzonitrile isomers provides a solid basis for predicting its vibrational spectrum. wikipedia.orgnih.govru.nl

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretching3300 - 3500
Bending (Scissoring)1590 - 1650
Nitrile (C≡N)Stretching2220 - 2260
Aromatic (C-H)Stretching3000 - 3100
Aromatic (C=C)Ring Stretching1400 - 1600
Fluoro (C-F)Stretching1000 - 1400

Mass Spectrometry (MS) for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. nih.gov

For this compound (C₇H₄F₂N₂), the molecular ion peak (M⁺) in a high-resolution mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight. libretexts.org The presence of two nitrogen atoms dictates that the molecular ion will have an even nominal mass, in accordance with the nitrogen rule. up.ac.za

Electron ionization (EI) is a common technique that leads to extensive fragmentation. nist.gov The fragmentation pattern of this compound would likely involve the loss of small, stable neutral molecules. Common fragmentation pathways for aromatic amines and nitriles include:

Loss of HCN: A fragment corresponding to the loss of hydrogen cyanide (27 u) from the molecular ion is a common feature for benzonitriles.

Loss of HF: The presence of fluorine atoms suggests the possibility of losing hydrogen fluoride (B91410) (20 u).

Loss of an amino group radical (•NH₂): This would result in a fragment ion with a mass 16 units less than the molecular ion.

Cleavage of the nitrile group: Loss of the cyano radical (•CN) would lead to a fragment ion with a mass 26 units less than the molecular ion.

UV-Visible Spectroscopy and Analysis of Electronic Transitions

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. libretexts.org The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system and the nitrile group.

The benzene (B151609) ring itself gives rise to characteristic π→π* transitions. The presence of the amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths and an increase in their intensity. Conversely, the electron-withdrawing fluorine atoms and the nitrile group can influence the position and intensity of these bands.

The non-bonding electrons on the nitrogen atom of the amino group can also undergo n→π* transitions, which are typically weaker in intensity and may be observed as a shoulder on the main absorption bands.

The polarity of the solvent can also affect the UV-Vis spectrum, a phenomenon known as solvatochromism. wikipedia.org In polar solvents, the π→π* transitions are often shifted, and the fine structure of the absorption bands may be lost.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound has been found in the surveyed literature, analysis of related structures, such as that of 4-amino-3,5-difluorobenzonitrile (B171853), provides a strong basis for predicting its solid-state characteristics.

Examination of Intermolecular Interactions: Hydrogen Bonding and π-Stacking Phenomena

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions.

Hydrogen Bonding: The primary amino group is a potent hydrogen bond donor, while the nitrogen atom of the nitrile group and the fluorine atoms can act as hydrogen bond acceptors. It is therefore highly probable that the crystal structure would feature intermolecular N-H···N hydrogen bonds, forming chains or more complex networks of molecules. N-H···F hydrogen bonds are also a possibility.

π-Stacking Interactions: The planar aromatic rings are likely to engage in π-stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the crystal lattice. The presence of fluorine substituents can influence the nature of these π-stacking interactions, potentially leading to offset or "slipped" stacking arrangements.

Conformational Analysis and Molecular Geometry in the Crystalline Phase

In a 2024 study, the crystal structure of 4-amino-3,5-difluorobenzonitrile was determined. fishersci.casigmaaldrich.com The analysis revealed that the phenyl ring exhibits a quinoid character, a feature influenced by the electron-donating amino group and the electron-withdrawing cyano and fluorine substituents. fishersci.casigmaaldrich.com The molecules in the crystal lattice are interconnected through a network of hydrogen bonds, including N—H⋯N and N—H⋯F interactions. fishersci.cachemicalbook.com Additionally, π-stacking interactions contribute to the stability of the crystal structure, with observed distances of 3.3573 (8) Å between overlapping phenyl rings. fishersci.ca It is plausible that this compound would also exhibit a planar or near-planar conformation and engage in similar hydrogen bonding and π-stacking interactions in its crystalline form.

Table 1: Selected Bond Lengths and Angles for 4-Amino-3,5-difluorobenzonitrile (Isomer) Note: This data is for an isomer and serves as a predictive model for this compound.

ParameterBondLength (Å) / Angle (°)
Bond LengthC-CNValue not specified
Bond LengthC-NH2Value not specified
Bond LengthC-FValue not specified
Bond AngleF-C-CDistorted from ideal sigmaaldrich.com
Bond AngleN-C-CDistorted from ideal sigmaaldrich.com

Quantum Chemical Calculations and Theoretical Modeling Approaches

Density Functional Theory (DFT) is a powerful computational method used to predict the electronic structure and geometry of molecules. nih.gov For aromatic systems like fluorinated benzonitriles, the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. sigmaaldrich.comnih.gov

For this compound, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles for its most stable conformation. These calculations would likely confirm a largely planar structure, although slight puckering of the amino group might be observed. The energy landscape can be explored by rotating the amino group to identify the global minimum energy structure. Such calculations on related molecules like 2-amino-5-fluorobenzonitrile (B1271947) have successfully determined their ground-state geometries and bonding features. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for investigating the electronic excited states of molecules, providing insights into their photophysical properties. This approach is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. nih.gov

By applying TD-DFT to this compound, one could predict its UV-Vis absorption spectrum. The calculations would identify the primary electronic transitions, such as π→π* and n→π* transitions, and their corresponding oscillator strengths. Studies on similar molecules, like 2-amino-4-chlorobenzonitrile, have shown that TD-DFT calculations can accurately complement experimental findings regarding electronic absorption. sigmaaldrich.com These calculations are also crucial for understanding the intramolecular charge transfer (ICT) characteristics of the molecule in its excited state.

Natural Bonding Orbital (NBO) analysis is a theoretical technique used to study charge delocalization and intramolecular interactions. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energies. A key aspect of NBO analysis is the investigation of hyperconjugative interactions, which indicate electron delocalization from a filled bonding orbital to an adjacent empty anti-bonding orbital.

In this compound, NBO analysis would reveal significant delocalization of the nitrogen lone pair electrons into the π-system of the benzene ring. It would also elucidate the stabilization energies arising from interactions between the π orbitals of the ring and the anti-bonding orbitals of the cyano and fluoro substituents. This analysis provides a detailed picture of the electronic communication within the molecule, which underpins its reactivity and spectroscopic properties. For many substituted benzonitriles, NBO analysis has been essential in explaining molecular stability. sigmaaldrich.com

The Molecular Electrostatic Potential (MEP), also referred to as the Electrostatic Potential (ESP) surface, is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

For this compound, an MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom of the cyano group and the fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the hydrogen atoms of the amino group, marking them as sites for nucleophilic attack. This visual representation of charge distribution is crucial for understanding intermolecular interactions and predicting how the molecule will engage with other reagents.

Theoretical vibrational frequencies are typically calculated using DFT methods. However, these calculations are based on the harmonic oscillator approximation, which often leads to an overestimation of the frequencies compared to experimental values. To correct for this systematic error, scaling factors are applied. These factors are specific to the theoretical method and basis set used.

For this compound, vibrational frequencies would be computed using a method like B3LYP/6-311++G(d,p). The resulting frequencies would then be uniformly scaled to improve agreement with experimental FT-IR and Raman spectra. The scaling factors are determined by comparing theoretical and experimental data for a range of well-characterized molecules.

Table 2: Common Scaling Factors for Vibrational Frequencies Note: These are general scaling factors and may be refined for specific classes of molecules.

MethodBasis SetScaling Factor
B3LYP6-31G(d)0.9614
B3LYP6-311+G(d,p)0.9670
HF6-31G(d)0.8985

Applications of Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a critical tool in understanding the chemical reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and optical properties.

For aromatic systems like this compound, the HOMO is typically a π-orbital associated with the benzene ring and the electron-donating amino group. The LUMO is generally a π*-orbital influenced by the electron-withdrawing nitrile and fluorine substituents. The distribution of these orbitals determines the molecule's reactivity towards electrophiles and nucleophiles.

A computational study on the related compound 2-amino-5-fluorobenzonitrile using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(2d,p) basis set provides a useful model. derpharmachemica.com The calculated HOMO and LUMO energies for this molecule indicate that charge transfer occurs within the molecule. derpharmachemica.com The HOMO is primarily located on the amino group and the benzene ring, signifying these as the primary sites for electrophilic attack. Conversely, the LUMO is distributed over the benzonitrile (B105546) part of the molecule, indicating the likely region for nucleophilic attack.

The HOMO-LUMO energy gap is a key parameter derived from FMO theory. A smaller gap suggests higher chemical reactivity and lower kinetic stability. For instance, in a theoretical study of 2-amino-4-chlorobenzonitrile, the HOMO-LUMO energy gap was calculated to understand its electronic properties and reactivity. analis.com.my Such calculations for this compound would be invaluable in predicting its reactivity in various chemical reactions.

Table 1: Representative Frontier Molecular Orbital Energies of a Related Compound (2-amino-5-fluorobenzonitrile)

ParameterEnergy (eV)
HOMO-5.98
LUMO-1.25
Energy Gap (ΔE)4.73

Data is for 2-amino-5-fluorobenzonitrile and serves as an illustrative example. derpharmachemica.com

Computational Thermodynamics and Analysis of Energetic Characteristics

Computational thermodynamics allows for the prediction of various thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability and reaction energetics of a compound. DFT calculations are a common method for obtaining these properties.

A combined experimental and computational thermodynamic study on difluoronitrobenzene isomers, including the 2,3-difluoronitrobenzene (B1293642) (a precursor to this compound), utilized the G3MP2B3 composite method to estimate their gas-phase enthalpies of formation. nih.gov Such studies provide a framework for estimating the thermodynamic stability of related compounds. The introduction of an amino group in place of a nitro group would significantly alter the enthalpy of formation, generally leading to a less endothermic or more exothermic value.

Furthermore, computational studies on various isomers can reveal their relative stabilities. For example, a study on monofluoronitrobenzene isomers showed that the 4-fluoronitrobenzene isomer is the most thermodynamically stable. nih.gov Similar computational comparisons among aminodifluorobenzonitrile isomers would elucidate the relative stability of the 6-amino-2,3-difluoro isomer.

Thermodynamic parameters such as heat capacity, entropy, and Gibbs free energy can also be calculated as a function of temperature. These calculations are vital for predicting the spontaneity of reactions involving the compound. A study on 2-amino-5-fluorobenzonitrile included the calculation of its thermodynamic parameters, providing a template for the type of data that would be beneficial for understanding this compound. derpharmachemica.com

Table 2: Calculated Thermodynamic Properties of a Related Compound (2-amino-5-fluorobenzonitrile) at 298.15 K

PropertyValue
Zero-point Energy101.45 kcal/mol
Enthalpy108.23 kcal/mol
Gibbs Free Energy79.85 kcal/mol
Entropy95.17 cal/mol·K
Heat Capacity (Cv)33.48 cal/mol·K

Data is for 2-amino-5-fluorobenzonitrile and serves as an illustrative example. derpharmachemica.com

Quantitative Structure-Reactivity and Structure-Activity Relationship (SAR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are essential in medicinal chemistry and materials science for designing new molecules with desired properties. These studies correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity.

For benzonitrile derivatives, QSAR studies have been conducted to understand their potential as therapeutic agents. For instance, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III revealed that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence and position of substituents like amino and fluoro groups on the benzonitrile scaffold would significantly influence these parameters.

In the context of this compound, SAR studies would involve synthesizing and testing a series of related analogs to determine how variations in the substitution pattern on the benzene ring affect a specific biological activity. For example, studies on benzothiazole-phenyl analogs as dual sEH/FAAH inhibitors have shown that the placement of trifluoromethyl groups on the aromatic rings is well-tolerated by the target enzymes. nih.gov This highlights the importance of the position of fluorine substituents in molecular recognition.

The electronic properties derived from computational studies, such as the HOMO and LUMO energies and the molecular electrostatic potential, are often used as descriptors in QSAR models. A QSAR study on 2-thioarylalkyl benzimidazole (B57391) derivatives demonstrated that the dipole moment and the HOMO energy are key descriptors for their anthelmintic activity. biolscigroup.us For this compound, the positions of the two fluorine atoms and the amino group would create a specific dipole moment and charge distribution, which would be critical for its interaction with biological targets.

Advanced Applications of 6 Amino 2,3 Difluorobenzonitrile in Chemical and Medicinal Sciences

Applications as a Key Synthetic Building Block in Complex Molecule Construction

The strategic placement of reactive functional groups and fluorine atoms on the 6-Amino-2,3-difluorobenzonitrile scaffold makes it an ideal starting material for complex molecule synthesis. Fluorine's unique properties, such as its high electronegativity and ability to form strong carbon-fluorine bonds, can significantly influence the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a crucial intermediate in the development of novel therapeutic and diagnostic agents.

Precursor in Heterocyclic Compound Synthesis

This compound is a foundational component in the synthesis of numerous heterocyclic compounds. The ortho-positioning of the amino and cyano groups facilitates cyclization reactions to form fused ring systems, which are prevalent in many biologically active molecules.

Quinazoline (B50416) and quinazolinone scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer effects. nih.govcbijournal.com Substituted 2-aminobenzonitriles are established precursors for these systems. researchgate.net The synthesis of 2,4-diaminoquinazolines, for instance, can be achieved directly from 2-fluorobenzonitriles through condensation with guanidine. scilit.com Similarly, quinazolin-4(1H)-ones can be prepared by treating 2-aminobenzonitriles with formic acid under acidic conditions. researchgate.net

The use of fluorinated precursors like this compound is particularly valuable for creating quinazoline derivatives with potential as antifolate and antibacterial agents. sigmaaldrich.com Antifolates interfere with the action of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in both mammalian and microbial cells. rutgers.edunih.gov By incorporating the difluoro-substituted benzene (B151609) ring from the precursor, novel quinazoline derivatives can be generated to explore new interactions within the enzyme's active site, potentially leading to enhanced potency or selectivity against microbial DHFR.

Table 1: Synthesis of Quinazoline Derivatives from Aminobenzonitrile Precursors

Precursor Type Reagent Resulting Scaffold Potential Activity
Fluorinated 2-Aminobenzonitrile Guanidine Carbonate 2,4-Diaminoquinazoline Antimicrobial, Antifolate

The quinoline and quinolinone cores are fundamental structures in a wide array of therapeutic agents, known for their extensive pharmacological activities, including antibacterial and antiviral properties. nih.govnih.gov The synthesis of functionalized quinolines can be achieved through the condensation of 2-aminobenzonitriles with compounds containing an active methylene group, followed by intramolecular cyclization. researchgate.net

Utilizing this compound as the starting material provides a direct route to quinolinone derivatives bearing a difluorinated ring. The fluorine atoms can modulate the electronic and steric properties of the final molecule, influencing its therapeutic efficacy and pharmacokinetic profile. These novel fluorinated quinolinones are valuable candidates for screening as potential therapeutic agents against various diseases, leveraging the established biological importance of this heterocyclic system.

Huprine and its analogues are potent inhibitors of the enzyme acetylcholinesterase (AChE), making them subjects of intense research for the treatment of neurological disorders such as Alzheimer's disease. scispace.comdoi.org A key synthetic strategy for constructing the complex, polycyclic core of huprine derivatives is the Friedländer reaction. nih.gov This reaction involves the condensation of an ortho-aminocyano aromatic compound with a ketone, such as a bicyclo[3.3.1]nonan-3-one derivative. doi.orgnih.gov

The use of substituted ortho-aminobenzonitriles, including fluorinated variants, is a well-documented approach to generate novel huprine analogues for structure-activity relationship studies. nih.gov Specifically, 2-amino-6-fluorobenzonitrile, an isomer of the title compound, has been successfully employed to synthesize new fluoro-huprines. sigmaaldrich.com By applying this established synthetic methodology, this compound serves as a critical precursor for creating a new class of difluorinated huprine-related compounds, enabling researchers to probe the enzyme's active site and develop next-generation agents for neurological research.

Table 2: Synthesis of Huprine Analogues via Friedländer Reaction

o-Aminobenzonitrile Precursor Ketone Reactant Resulting Compound Class Research Area
4-Chloro-2-aminobenzonitrile Bicyclo[3.3.1]non-6-en-3-one derivative Chloro-Huprine Analogue Acetylcholinesterase Inhibition
2-Amino-6-fluorobenzonitrile Bicyclo[3.3.1]non-6-en-3-one derivative Fluoro-Huprine Analogue Neurological Disorders

Spirocyclic compounds, which contain at least two molecular rings connected by a single common atom, have gained significant interest in medicinal chemistry due to their rigid, three-dimensional structures. Spiro-quinazoline derivatives are being explored for various therapeutic applications. mdpi.comnih.gov The synthesis of spiro[quinazoline-indoline]-dione scaffolds, for example, can be achieved through the condensation of an alicyclic aminocarboxamide with an isatin derivative. mdpi.comnih.gov

While direct synthesis from aminobenzonitriles is less common for this specific subclass, the aminonitrile functionality is a cornerstone for building the quinazoline portion of the scaffold. Incorporating this compound into synthetic routes could yield novel spiro-quinazolinamine scaffolds. The introduction of fluorine atoms can be advantageous for developing molecular imaging probes, particularly for Positron Emission Tomography (PET), where the use of fluorine-18 is common. These fluorinated spiro-scaffolds could serve as new platforms for designing targeted probes for non-invasive imaging of biological processes. nih.gov

Diarylpyrimidine (DAPY) compounds, such as etravirine and rilpivirine, are a critical class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. nih.gov The characteristic structure of these inhibitors features a central pyrimidine ring flanked by two aryl "wings". The pharmacophore model reveals that one of these wings is an aminobenzonitrile moiety, which plays a crucial role in binding to the NNRTI binding pocket of the reverse transcriptase enzyme. nih.gov

This compound is an ideal building block for the synthesis of novel DAPY derivatives. It serves as the precursor for the "right wing" of the molecule, introducing a specific difluoro-substitution pattern. This modification can enhance π-π stacking interactions with aromatic amino acid residues in the binding pocket and improve the molecule's resistance profile against common viral mutations. researchgate.net The synthesis typically involves the condensation of a substituted 2-chloropyrimidine with this compound to construct the core diarylamine linkage, leading to new potential anti-HIV-1 agents.

Table 3: Components of Diarylpyrimidine (DAPY) NNRTIs

Molecular Component Function Example Precursor
Right Wing (A-Ring) Binds to RT enzyme; key interaction site This compound
Central Ring (B-Ring) Pyrimidine core connecting the two wings Substituted 2,4-dichloropyrimidine

Synthesis of Advanced Polymeric Materials and Copolymers

Integration into Poly(cyanoaryl ethers) and Polyarylene Ether Nitriles

While difluorobenzonitrile derivatives are utilized as monomers in the synthesis of high-performance polymers like polyarylene ether nitriles (PEN), no specific studies documenting the integration of this compound into poly(cyanoaryl ethers) or PENs were identified. The synthesis of these polymers typically involves nucleophilic aromatic substitution reactions where the activated fluorine atoms are displaced by phenoxide nucleophiles to form the ether linkages of the polymer backbone. The presence of both amino and cyano groups on the aromatic ring would influence the reactivity and potential for side reactions during polymerization.

Development of Materials with Enhanced Fluorine-Imparted Properties

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing material properties. Generally, fluorination leads to:

Improved Thermal Stability: The high strength of the carbon-fluorine bond increases resistance to thermal degradation.

Enhanced Chemical Resistance: Fluorinated polymers are often more resistant to chemical attack and have lower solubility in common solvents.

Lower Dielectric Constant: The low polarizability of the C-F bond can result in materials with low dielectric constants and dissipation factors, which are highly desirable for applications in microelectronics and 5G communications.

Increased Hydrophobicity: Fluorinated surfaces tend to have low surface energy, leading to water and oil repellency.

Although this compound contains fluorine, specific data on the properties of polymers synthesized from this particular monomer are not available.

Role in the Production of Specialty and Fine Chemicals

This compound is commercially available as a chemical intermediate. Its structure, featuring amino, cyano, and difluoro-substituted phenyl groups, makes it a versatile building block for the synthesis of more complex molecules. However, specific examples of its use in the production of specialty or fine chemicals are not detailed in the available literature beyond its potential role in pharmaceutical synthesis.

Contributions to Agrochemical Development

Intermediate for the Synthesis of Herbicides and Insecticides

The aminobenzonitrile scaffold is important in the agrochemical industry. For example, various isomers and derivatives of aminobenzonitrile serve as key intermediates in the synthesis of a range of pesticides. However, a review of the literature did not yield any specific instances of this compound being used as an intermediate for the synthesis of commercial or developmental herbicides or insecticides.

Emerging Applications in Photophysical and Optoelectronic Materials

Fluorinated aromatic compounds are of significant interest in the field of optoelectronics due to their unique electronic properties, which can influence charge transport, emission wavelengths, and device stability. The introduction of fluorine can modify the energy levels (HOMO/LUMO) of organic molecules and improve the performance of materials in applications such as organic light-emitting diodes (OLEDs). Despite this, there are no specific studies found that describe the application of this compound in photophysical or optoelectronic materials.

Precursor for Azobenzene (B91143) Derivatives with Relevance in Photopharmacology

Photopharmacology is a rapidly advancing field that utilizes light to control the activity of drugs with high spatiotemporal precision. This is often achieved by incorporating photoswitchable moieties, such as azobenzenes, into the structure of a biologically active molecule. The cis-trans isomerization of the azobenzene unit, triggered by specific wavelengths of light, can reversibly alter the shape and, consequently, the biological activity of the drug.

Fluorinated azobenzenes are of particular interest in this domain. The introduction of fluorine atoms, especially in the ortho positions relative to the azo group, can significantly modify the photophysical properties of the molecule. nih.gov These modifications can lead to a greater degree of isomerization to the cis form and, notably, can dramatically increase the thermal stability of the cis isomer. nih.gov This extended lifetime of the light-activated state is a crucial parameter for many applications in photopharmacology.

While direct synthesis of azobenzene derivatives from this compound is not extensively detailed in the reviewed literature, the synthesis of structurally related fluorinated azobenzenes from its isomers, such as 4-amino-3,5-difluorobenzonitrile (B171853), has been successfully demonstrated. nih.gov These synthetic routes typically involve the oxidative coupling of the amino group to form the central N=N double bond. The resulting fluorinated azobenzene structures are then investigated for their photoswitching properties and potential as molecular tools for controlling biological processes. nih.gov Given these established methodologies, this compound represents a highly promising precursor for a distinct class of fluorinated azobenzene derivatives with potentially unique and advantageous photophysical properties for applications in photopharmacology.

Table 1: Comparison of Azobenzene Precursors and Their Potential Impact in Photopharmacology
Precursor CompoundResulting Azobenzene MoietyPotential Advantages in Photopharmacology
4-Amino-3,5-difluorobenzonitrileAzobenzene with fluorine atoms ortho to the azo bridgeIncreased thermal stability of the cis-isomer, higher conversion to the cis-form. nih.gov
This compoundAzobenzene with fluorine atoms in a different substitution patternPotentially altered absorption spectra and photoswitching kinetics, offering tunability for specific biological applications.

Exploration in Organic Ferroelectric Materials Research

Ferroelectric materials, which exhibit a spontaneous electric polarization that can be reversed by an external electric field, are critical components in a wide range of electronic devices, including sensors, actuators, and non-volatile memory. While traditionally dominated by inorganic ceramics, there is a growing interest in the development of organic ferroelectric materials due to their potential for flexibility, low-cost processing, and biocompatibility.

Recent research has highlighted the potential of azobenzene-based compounds in this area. A significant breakthrough was the demonstration that a non-centrosymmetric fluorinated azobenzene, 2-amino-2′,4,4′,6,6′-pentafluoroazobenzene, behaves as a single-component organic ferroelectric. nih.gov This discovery has opened a new avenue for the design and synthesis of novel azobenzene-based ferroelectrics.

The key to achieving ferroelectricity in molecular solids lies in creating a non-centrosymmetric crystal packing with aligned molecular dipoles. The specific substitution pattern of this compound, with its inherent polarity arising from the amino, nitrile, and fluorine substituents, makes it an intriguing precursor for molecules designed to self-assemble into such non-centrosymmetric structures. The synthesis of azobenzene derivatives from this precursor could lead to new materials with tailored dipole moments and intermolecular interactions, which are crucial for inducing and optimizing ferroelectric behavior. The exploration of such compounds derived from this compound could contribute to the development of next-generation, bio-friendly ferroelectric devices. nih.gov

Table 2: Key Properties of Precursors for Organic Ferroelectric Materials
Compound ClassRelevant Molecular FeaturesPotential for Ferroelectricity
Fluorinated Amino-AzobenzenesNon-centrosymmetric structure, significant molecular dipole moment. nih.govDemonstrated as a viable approach to single-component organic ferroelectrics. nih.gov
Derivatives of this compoundInherent polarity from multiple functional groups, potential for directed self-assembly.A promising design strategy for new organic ferroelectric materials.

Emerging Research Areas and Interdisciplinary Applications

Beyond the specific applications in photopharmacology and ferroelectric materials, the unique chemical nature of this compound makes it a valuable building block in a variety of emerging research areas. The presence of multiple, reactive functional groups allows for its incorporation into a diverse range of molecular architectures, leading to interdisciplinary applications.

In medicinal chemistry, fluorinated aromatic compounds are frequently utilized in the design of kinase inhibitors, a major class of therapeutic agents, particularly in oncology. The fluorine atoms can enhance binding affinity and modulate metabolic stability. The 2-aminobenzonitrile scaffold is a known pharmacophore in many kinase inhibitors, and thus, this compound represents a valuable starting material for the synthesis of novel, potentially more effective, kinase inhibitors.

In the realm of materials science, fluorinated benzonitriles are being explored for applications in organic electronics. The introduction of fluorine atoms can lower the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which can facilitate electron injection and improve the stability of organic semiconductor materials. This makes derivatives of this compound potential candidates for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

The interdisciplinary nature of this compound is further highlighted by its potential use in the development of advanced polymers and functional dyes. The amino group allows for polymerization or covalent attachment to other molecules, while the fluorinated benzonitrile (B105546) core can impart desirable optical or electronic properties to the resulting material. As research in these areas continues to evolve, the demand for versatile and highly functionalized building blocks like this compound is expected to grow.

Future Research Directions and Outlook for 6 Amino 2,3 Difluorobenzonitrile

Exploration of Novel and More Sustainable Synthetic Pathways

While methods for the synthesis of aminofluorobenzonitriles exist, future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic routes. Current industrial production of benzonitriles often relies on ammoxidation processes which may require harsh conditions. medcraveonline.com Research into novel catalytic systems could provide milder and more selective alternatives.

Future avenues of exploration include:

Advanced Catalytic Systems: Investigating the use of transition metal oxide clusters fabricated within the pores of zeolites, which have shown high selectivity and activity for the ammoxidation of alkylbenzenes in confined sub-nano spaces. medcraveonline.com

Flow Chemistry: Adapting synthetic routes to continuous flow processes. This can offer improved safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.

Biocatalysis: Exploring enzymatic pathways for the synthesis or modification of fluorinated aromatics. While challenging, biocatalysis offers the potential for unparalleled selectivity under mild, aqueous conditions.

Greener Solvents and Reagents: Shifting away from hazardous solvents and reagents towards more sustainable options. This includes the use of ionic liquids, supercritical fluids, or water-based reaction media. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives has been achieved using a recyclable deep eutectic solvent. researchgate.net

In-depth Mechanistic Investigations of Complex Reaction Pathways and Selectivity

A thorough understanding of the reaction mechanisms involving 6-Amino-2,3-difluorobenzonitrile is crucial for controlling selectivity and optimizing reaction outcomes. The interplay between the electron-donating amino group and the electron-withdrawing fluoro and cyano groups creates a complex electronic environment that governs its reactivity.

Key areas for mechanistic investigation include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atoms on the ring are activated towards nucleophilic displacement. wikipedia.orgmasterorganicchemistry.com The rate-determining step in SNAr reactions is typically the initial attack of the nucleophile, which is accelerated by electron-withdrawing groups. masterorganicchemistry.comlibretexts.org Detailed kinetic and computational studies are needed to quantify the activating effects of the substituents and to understand the regioselectivity of nucleophilic attack. This will enable the selective synthesis of mono- or di-substituted products.

Electrophilic Aromatic Substitution: While the ring is generally electron-deficient, the powerful activating effect of the amino group could direct electrophiles to specific positions. Mechanistic studies would clarify the regiochemical outcome of reactions like halogenation, nitration, and acylation.

Metal-Catalyzed Cross-Coupling: The C-F bonds, while strong, can be activated by certain transition metal catalysts. In-depth studies could elucidate the mechanisms of C-F and C-N bond activation, paving the way for novel cross-coupling strategies to build molecular complexity. Computational studies, such as DFT calculations, have been used to examine the C–CN bond activation of fluorinated benzonitriles with nickel catalysts, providing insight into reaction intermediates and transition states. acs.org

The following table outlines potential mechanistic studies and their expected outcomes.

Mechanistic AreaResearch FocusPotential Outcome
Nucleophilic Aromatic Substitution (SNAr) Kinetic analysis of reactions with various nucleophiles.Predictive models for reaction rates and regioselectivity.
Computational modeling of the Meisenheimer intermediate. wikipedia.orgUnderstanding the stability and structure of reaction intermediates.
C-F Bond Activation Screening of transition metal catalysts (e.g., Ni, Pd, Cu).Development of novel cross-coupling reactions.
DFT studies of oxidative addition and reductive elimination steps. acs.orgRational design of more efficient catalysts.
Reactivity of Functional Groups Investigation of the amino group's directing effects in electrophilic substitution.Controlled functionalization of the aromatic ring.
Study of nitrile group transformations (e.g., hydrolysis, reduction, cycloaddition).Access to a wider range of derivative classes (amides, amines, heterocycles).

Development of New Derivatives with Tunable Electronic and Biological Activities

The true value of this compound lies in its potential as a scaffold for creating new molecules with tailored properties. The fluorine atoms significantly influence the electronic structure of the aromatic ring, which can be leveraged to fine-tune the properties of its derivatives for various applications. acs.orgnih.gov

Materials Science: Fluorinated benzonitriles are critical precursors for advanced materials like Thermally Activated Delayed Fluorescence (TADF) emitters used in highly efficient OLED devices. nbinno.com By systematically modifying the 6-amino group, new derivatives of this compound could be synthesized and evaluated for their photophysical and electrochemical properties, leading to next-generation electronic materials. acs.org

Medicinal Chemistry: Fluorine is a key element in modern drug design, often enhancing metabolic stability, bioavailability, and target binding affinity. researchgate.netnih.govnih.gov The this compound core can be elaborated to generate libraries of compounds for biological screening. For example, derivatives of related aminofluoronitriles have shown potential as anticancer agents. Research could focus on synthesizing derivatives that target specific biological pathways implicated in diseases like cancer or viral infections. researchgate.netnih.gov

Advanced Computational Design and Predictive Modeling for Functional Materials and Therapeutics

Computational chemistry and artificial intelligence are revolutionizing the design of new molecules. precedenceresearch.com These in silico tools can accelerate the development of derivatives of this compound by predicting their properties before synthesis, saving significant time and resources. researchgate.netmalvernpanalytical.com

Future research should leverage:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict electronic properties (HOMO/LUMO levels), reactivity, and spectral characteristics of new derivatives. acs.orgnih.gov This is particularly valuable for designing new materials for electronics.

Molecular Docking and Dynamics: Modeling the interaction of potential drug candidates derived from the core structure with specific biological targets like enzymes or receptors. This can help prioritize which derivatives to synthesize for biological testing. researchgate.net

Machine Learning (ML) and AI: Training ML models on existing data for fluorinated compounds to predict properties such as solubility, metabolic stability, and biological activity. precedenceresearch.com AI-driven platforms can suggest novel structures based on the this compound scaffold that are optimized for a desired function.

Integration into Multicomponent Reaction (MCR) Methodologies

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, minimizing waste and improving efficiency. nih.gov The functional groups of this compound (a primary amine and a nitrile) make it an ideal candidate for integration into various MCRs.

Future research could explore its use in:

Ugi and Passerini Reactions: These isocyanide-based MCRs could utilize the amino group to rapidly generate complex peptide-like scaffolds, which are of high interest in drug discovery. nih.govnih.govmdpi.com

Biginelli and Hantzsch Reactions: While these classically involve other components, modifications of the reaction or the substrate could allow for the incorporation of the aminobenzonitrile scaffold to create novel heterocyclic libraries.

Novel MCR Discovery: Using this compound as a reactive partner to develop entirely new MCRs, expanding the toolkit of synthetic chemists for creating molecular diversity.

The integration into MCRs would significantly accelerate the synthesis of diverse compound libraries for high-throughput screening in both materials and drug discovery. nih.gov

Broader Scope in Biological Target Identification and Validation in Medicinal Chemistry

The introduction of fluorine into drug candidates can lead to improved pharmacokinetic profiles. researchgate.netnih.gov The this compound scaffold represents a promising starting point for drug discovery campaigns across a wide range of therapeutic areas.

Future work should focus on:

Diversity-Oriented Synthesis: Creating a large and structurally diverse library of derivatives.

High-Throughput Screening: Testing these libraries against a broad panel of biological targets, including kinases, proteases, G-protein coupled receptors, and ion channels, to identify novel hits.

Target Validation: For any identified hits, subsequent studies would be required to confirm their mechanism of action. This includes biochemical assays, cell-based studies, and structural biology to understand how the compound interacts with its biological target. For instance, derivatives of benzotriazole-acrylonitrile have been identified as microtubule-destabilising agents, and their mechanism was confirmed through cell cycle analysis and tubulin polymerization assays. researchgate.netnih.gov

PET Imaging: The presence of fluorine allows for the potential development of 18F-labeled analogues. nih.govnih.gov These radiotracers can be used in Positron Emission Tomography (PET) imaging for diagnostic purposes or to study the pharmacokinetics and target engagement of a drug candidate in vivo.

Q & A

Basic Research: What are the key synthetic routes for preparing 6-Amino-2,3-difluorobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves halogenation/amination of fluorinated benzonitrile precursors. A plausible route starts with 2,3-difluorobenzonitrile , which undergoes bromination at the 6-position using NBS (N-bromosuccinimide) under radical conditions . Subsequent amination via Buchwald-Hartwig coupling or nucleophilic substitution (e.g., with NH₃/urea under high pressure) introduces the amino group. Reaction optimization should consider:

  • Temperature: Amination proceeds efficiently at 80–100°C in polar aprotic solvents (DMF, DMSO).
  • Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos) enhance coupling efficiency .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted brominated intermediates. Yield ranges from 45–70%, depending on substituent steric effects .

Advanced Research: How can AI-driven retrosynthetic tools improve the design of novel derivatives of this compound?

Methodological Answer:
AI platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose feasible pathways. For example:

Retrosynthetic Disconnection: The amino group can be introduced via late-stage amination of a brominated intermediate, as predicted by Reaxys’ template-based models .

Side-Chain Modifications: Tools like Template_relevance Reaxys_biocatalysis suggest enzymatic approaches for introducing chiral centers or fluorinated substituents .

Validation: Cross-check AI proposals with DFT calculations (e.g., Gibbs free energy of intermediates) to prioritize synthetic routes .

Basic Research: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR:
    • ¹⁹F NMR identifies fluorine environments: δ -110 to -125 ppm for ortho/para fluorines .
    • ¹H NMR resolves amino protons (δ 5.5–6.5 ppm, broad singlet) and aromatic protons (δ 7.0–8.0 ppm) .
  • MS: High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 155.03 (calc. 155.05) .
  • IR: Stretching frequencies at ~2230 cm⁻¹ (C≡N) and 3350–3450 cm⁻¹ (N-H) validate functional groups .

Advanced Research: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., DMSO vs. ethanol) arise from:

  • Purity: Impurities (e.g., residual brominated intermediates) skew measurements. Validate purity via HPLC (>98% by area) .
  • Crystallinity: Recrystallization from hot ethanol vs. slow evaporation affects crystal packing and solubility. Use XRD to compare polymorphs .
  • Experimental Conditions: Standardize temperature (25°C) and solvent equilibration time (24 hrs) .

Basic Research: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:
The compound serves as:

  • Pharmaceutical Intermediate: The amino and nitrile groups enable coupling with heterocycles (e.g., pyridines) to develop kinase inhibitors .
  • Fluorine Probe: ¹⁹F NMR tags track metabolic stability in vitro .
  • Building Block: React with isocyanates to form urea derivatives for antimicrobial screening .

Advanced Research: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Optimize geometries (B3LYP/6-311+G(d,p)) to assess electron density at the amino group. Lower LUMO energy (-1.8 eV) favors nucleophilic attack .
  • MD Simulations: Simulate Pd-catalyzed coupling to identify transition states and rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
  • SAR Studies: Correlate Hammett σ values of substituents with reaction rates to design electron-deficient analogs .

Basic Research: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods due to potential cyanide release under acidic conditions .
  • Storage: Keep in amber vials at 2–8°C to prevent decomposition .

Advanced Research: How can researchers optimize regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

  • Directing Groups: The amino group directs electrophiles (e.g., NO₂⁺) to the para position. Use protecting groups (Boc) to switch selectivity .
  • Solvent Effects: Polar solvents (acetonitrile) stabilize transition states for meta-substitution via hydrogen bonding .
  • Catalysis: Lewis acids (AlCl₃) enhance Friedel-Crafts alkylation at the ortho position by polarizing the nitrile group .

Basic Research: How does the electronic effect of fluorine substituents influence the acidity of the amino group in this compound?

Methodological Answer:

  • Inductive Effect: Fluorine’s electronegativity decreases electron density at the amino group, increasing acidity (pKa ~3.5 vs. ~4.8 for non-fluorinated analogs) .
  • Resonance Effects: Ortho-fluorines withdraw electron density via conjugation, further stabilizing the deprotonated form .
  • Titration: Confirm pKa via potentiometric titration in 50% aqueous DMSO .

Advanced Research: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

  • Protection/Deprotection: Protect the amino group with Boc anhydride to prevent unwanted nucleophilic side reactions during nitrile hydrolysis .
  • Catalyst Screening: Use Pd/Cu bimetallic systems to suppress homocoupling in Sonogashira reactions .
  • Kinetic Control: Lower reaction temperatures (-20°C) minimize nitrile hydration to amides .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-Amino-2,3-difluorobenzonitrile
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Reactant of Route 2
6-Amino-2,3-difluorobenzonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.